molecular formula C10H9BrO3 B1377806 3-(3-Bromophenyl)oxetane-3-carboxylic acid CAS No. 1363381-80-9

3-(3-Bromophenyl)oxetane-3-carboxylic acid

Cat. No.: B1377806
CAS No.: 1363381-80-9
M. Wt: 257.08 g/mol
InChI Key: CERXOJDJBZBHAO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. It is a derivative of oxetane, a four-membered cyclic ether, and contains a bromophenyl group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)oxetane-3-carboxylic acid typically involves the reaction of 3-bromophenylacetic acid with ethylene oxide under basic conditions to form the oxetane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the oxetane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxetane derivatives with various functional groups.

    Reduction: Compounds with reduced bromophenyl groups.

    Substitution: Substituted oxetane derivatives with different functional groups.

Scientific Research Applications

3-(3-Bromophenyl)oxetane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)oxetane-3-carboxylic acid
  • 3-(2-Bromophenyl)oxetane-3-carboxylic acid
  • 3-(3-Iodophenyl)oxetane-3-carboxylic acid

Uniqueness

3-(3-Bromophenyl)oxetane-3-carboxylic acid is unique due to the position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and interactions. The oxetane ring also provides a distinct structural feature that can affect the compound’s properties and applications.

Properties

IUPAC Name

3-(3-bromophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXOJDJBZBHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
3-(3-Bromophenyl)oxetane-3-carboxylic acid
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Reactant of Route 5
3-(3-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 6
3-(3-Bromophenyl)oxetane-3-carboxylic acid

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